molecular formula C10H11BrO3 B13975789 Ethyl 3-bromo-2-hydroxybenzeneacetate

Ethyl 3-bromo-2-hydroxybenzeneacetate

Cat. No.: B13975789
M. Wt: 259.10 g/mol
InChI Key: UUBHJOCMDICFKV-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-hydroxybenzeneacetate is an organic compound with the molecular formula C10H11BrO3 It is a derivative of benzene, featuring both bromine and hydroxyl functional groups attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-2-hydroxybenzeneacetate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-hydroxybenzeneacetate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-hydroxybenzeneacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the carbonyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include de-brominated compounds or reduced carbonyl compounds.

Scientific Research Applications

Ethyl 3-bromo-2-hydroxybenzeneacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-hydroxybenzeneacetate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and hydroxyl group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding, influencing the compound’s biological activity and reactivity.

Comparison with Similar Compounds

Ethyl 3-bromo-2-hydroxybenzeneacetate can be compared with other similar compounds, such as:

    Ethyl 2-hydroxybenzeneacetate: Lacks the bromine atom, resulting in different reactivity and applications.

    Ethyl 3-chloro-2-hydroxybenzeneacetate: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.

    Ethyl 3-bromo-4-hydroxybenzeneacetate:

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

ethyl 2-(3-bromo-2-hydroxyphenyl)acetate

InChI

InChI=1S/C10H11BrO3/c1-2-14-9(12)6-7-4-3-5-8(11)10(7)13/h3-5,13H,2,6H2,1H3

InChI Key

UUBHJOCMDICFKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=CC=C1)Br)O

Origin of Product

United States

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